N-(beta-D-glucosyl)nicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
CRXJVFIHZPTDKA-KAMPLNKDSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of N Beta D Glucosyl Nicotinate
Precursor Utilization in Biosynthesis
The synthesis of N-(beta-D-glucosyl)nicotinate relies on the availability of two primary molecules: an acceptor molecule, nicotinate (B505614), and a sugar donor, UDP-glucose.
Nicotinate, also known as nicotinic acid or vitamin B3, serves as the acceptor molecule in this biosynthetic reaction. qmul.ac.ukgenome.jpwikipedia.org It is a key intermediate in the NAD salvage pathway, which is crucial for producing NAD+, an essential cofactor for numerous redox reactions in all living organisms. nih.govnih.gov In plants, excess nicotinate can be toxic, and its conversion to various conjugates, including this compound, is considered a detoxification and storage mechanism. nih.govtandfonline.com The glycosylation occurs at the pyridyl nitrogen atom of the nicotinate molecule, forming an N-glycosidic bond. nih.gov
The glucose moiety for the formation of this compound is supplied by Uridine diphosphate glucose (UDP-glucose). qmul.ac.ukgenome.jpwikipedia.org UDP-glucose is a high-energy activated form of glucose and is the most common glycosyl donor in the biosynthesis of glycosides in plants and other organisms. nih.govmdpi.com It is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) by the enzyme UDP-glucose pyrophosphorylase. mdpi.com In the formation of this compound, the glucosyl group from UDP-glucose is transferred to the nicotinate substrate, releasing UDP. qmul.ac.ukgenome.jpwikipedia.org
Enzymatic Catalysis of this compound Formation
The conjugation of glucose to nicotinate is not a spontaneous reaction but is catalyzed by a specific enzyme belonging to the glycosyltransferase family.
The enzyme responsible for the synthesis of this compound is systematically named UDP-glucose:nicotinate N-glucosyltransferase, and it is classified under the EC number 2.4.1.196. qmul.ac.ukgenome.jpwikipedia.org This enzyme catalyzes the reaction: UDP-glucose + nicotinate ⇌ UDP + this compound wikipedia.org
This enzymatic activity was first studied in detail in heterotrophic parsley cell suspension cultures. qmul.ac.uk Subsequent research identified the enzyme's activity in cultured tobacco cells (Nicotiana tabacum), providing further insight into its properties. tandfonline.com In tobacco cells, the enzyme is thought to be induced by the presence of niacin as a means of detoxification. tandfonline.com Studies on the crude enzyme extract from tobacco cells determined several of its catalytic properties.
Table 1: Catalytic Properties of UDP-glucose:nicotinate N-glucosyltransferase from Cultured Tobacco Cells
| Property | Value |
|---|---|
| Optimum Temperature | 25°C |
| Optimum pH | 6.1 |
| Km for Nicotinate | 220 µM |
| Km for UDP-glucose | 4.3 mM |
Data sourced from a study on cultured tobacco cells. tandfonline.com
The enzyme's activity was found to be inhibited by heavy metal ions and compounds structurally similar to nicotinate, such as isonicotinic acid and benzoic acid. tandfonline.com
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds. nih.gov N-glycosylation, the attachment of a sugar to a nitrogen atom, is a fundamental post-translational modification in all domains of life. nih.govnih.govglycopedia.eu While much research has focused on the N-glycosylation of proteins at asparagine residues, the principles extend to the glycosylation of small molecules like nicotinate. nih.govglycopedia.eu
The mechanism generally involves the nucleophilic attack by the nitrogen atom of the acceptor substrate (nicotinate) on the anomeric carbon of the donor sugar nucleotide (UDP-glucose). escholarship.org This process is facilitated by the enzyme's active site, which binds both substrates in a specific orientation to promote the reaction. The enzyme helps to stabilize the transition state and facilitates the departure of the UDP leaving group, resulting in the formation of the N-glycosidic bond. nih.govnih.gov Structural and functional studies of various glycosyltransferases have provided significant insight into the mechanistic details of this catalytic process. nih.govglycopedia.eu
Comparative Analysis of Nicotinate N-Glucosylation and O-Glucosylation
In some plants, such as Arabidopsis thaliana, nicotinate can undergo glycosylation at two different positions: N-glucosylation at the pyridyl nitrogen or O-glucosylation at the carboxyl group. nih.govnih.gov These two processes are catalyzed by different enzymes with distinct substrate specificities and appear to serve different physiological roles. nih.gov
N-glucosylation leads to the formation of this compound, the subject of this article. In Arabidopsis, this reaction is catalyzed by the enzymes UGT76C4 and UGT76C5. nih.gov In contrast, O-glucosylation results in nicotinate-O-glucoside and is catalyzed by the enzyme UGT74F2. nih.govnih.gov While N-glucosylation is a widely observed modification for nicotinate in land plants, O-glucosylation appears to be a more recent evolutionary trait, possibly unique to the Brassicaceae family, to which Arabidopsis belongs. nih.govnih.gov
Research suggests that both forms of glycosylation function to control the homeostasis of free nicotinate, preventing its accumulation to toxic levels. nih.gov However, the distinct regulation and tissue distribution of the responsible enzymes imply they may have specialized functions. For instance, mutants of the O-glucosylating enzyme UGT74F2 in Arabidopsis show defects in seed germination under abiotic stress conditions, a phenotype linked to the over-accumulation of free nicotinate. nih.govnih.gov This suggests a key role for O-glucosylation in stress tolerance during germination. The two enzymes responsible for N-glucosylation, UGT76C4 and UGT76C5, have overlapping roles in producing this compound in various plant tissues. nih.gov
Table 2: Comparison of Nicotinate Glucosylation in Arabidopsis thaliana
| Feature | N-Glucosylation | O-Glucosylation |
|---|---|---|
| Product | This compound | Nicotinate-O-glucoside |
| Attachment Site | Pyridyl Nitrogen | Carboxyl Oxygen |
| Catalyzing Enzymes | UGT76C4, UGT76C5 | UGT74F2 |
| Distribution | Widespread in land plants | Unique to Brassicaceae |
Data sourced from studies on Arabidopsis thaliana. nih.govnih.gov
Distinct Glucosylation Pathways in Plants
In the model plant Arabidopsis thaliana, nicotinic acid undergoes glucosylation at two different positions, resulting in two distinct products: this compound (an N-glucoside) and nicotinate O-glucoside. This dual pathway highlights the metabolic versatility within a single plant species for managing nicotinic acid levels. nih.gov
The formation of these two glucosides is catalyzed by different members of the UDP-glycosyltransferase (UGT) superfamily. Through gene-enzyme correlation studies, specific UGTs in Arabidopsis thaliana have been identified and characterized for their role in nicotinic acid glucosylation. nih.gov
N-Glucosylation: The synthesis of this compound is catalyzed by the enzymes UGT76C4 and UGT76C5. These enzymes specifically transfer a glucose moiety from UDP-glucose to the nitrogen atom of the pyridine (B92270) ring of nicotinic acid. nih.gov
O-Glucosylation: The formation of nicotinate O-glucoside, where the glucose is attached to the carboxylic acid group of nicotinate, is catalyzed by UGT74F2. nih.gov This enzyme was previously identified as a salicylic acid glucosyltransferase, indicating its potential multifunctionality in plant metabolism. nih.gov
The presence and activity of these distinct glucosylation pathways can vary significantly between different plant species. While N-glucosylation of nicotinic acid is observed across a range of land plants, the O-glucosylation pathway appears to be a more specialized trait. nih.gov
Enzymes Involved in Nicotinate Glucosylation in Arabidopsis thaliana
| Enzyme | Product | Type of Glucosylation |
|---|---|---|
| UGT76C4 | This compound | N-glucosylation |
| UGT76C5 | This compound | N-glucosylation |
| UGT74F2 | Nicotinate O-glucoside | O-glucosylation |
Evolutionary Considerations of Glucosylation Traits
The diversity in nicotinic acid glucosylation pathways across the plant kingdom is a product of evolutionary adaptation. Phylogenetic analyses of the UGT superfamily provide insights into the origins and diversification of these metabolic traits.
The ability to perform N-glucosylation of nicotinic acid is widespread among land plants, suggesting it is an ancient metabolic pathway. In contrast, the O-glucosylation of nicotinic acid, as observed in Arabidopsis thaliana, is thought to be a more recently evolved trait. nih.gov Detailed phylogenetic studies combined with biochemical analyses of UGTs from various plant species indicate that the enzymes responsible for nicotinate O-glucosylation (NAOGTs) likely arose recently within the Brassicaceae family. nih.gov This suggests that the O-glucosylation pathway for nicotinic acid is a specific metabolic innovation within this plant lineage. nih.gov
The evolution of these distinct glucosylation pathways may be linked to the different physiological roles of the resulting glucosides. For instance, in Arabidopsis, the accumulation of nicotinate O-glucoside has been associated with protecting the plant from the potential toxicity of high concentrations of free nicotinic acid, particularly during seed germination under stress conditions. nih.gov The compartmentation and transport of N-glucosides versus O-glucosides may also differ, leading to distinct functional roles in cellular homeostasis and defense.
The diversification of UGTs, driven by gene duplication and subsequent neofunctionalization or subfunctionalization, has likely been a key mechanism in the evolution of specialized metabolic pathways like the O-glucosylation of nicotinic acid in Brassicaceae. nih.gov This evolutionary process allows plants to fine-tune their metabolic responses to a wide array of internal and external stimuli.
Metabolic Regulation and Differential Accumulation
Influence of Biological Contexts on N-(beta-D-glucosyl)nicotinate Levels
Plant Variety-Specific Accumulation Profiles
The conjugation of nicotinate (B505614) varies significantly across different plant species. While this compound is a commonly detected conjugate in most plant species, another form, nicotinate O-glucoside (NAOG), appears to be an evolutionary trait unique to the Brassicaceae family. oup.com
Feeding experiments with radiolabeled nicotinamide (B372718) in various plants have demonstrated this specificity. Species within the Brassicaceae family, such as Arabidopsis thaliana, Arabidopsis lyrata, Capsella rubella, and Brassica rapa, show the ability to produce NAOG. In contrast, this compound has not been reported in other tested plant species outside of this family. oup.com The highest accumulation of NAOG was observed in A. thaliana and A. lyrata. oup.com this compound, however, is formed across a broader range of plant families as a primary means of nicotinate conjugation. oup.com This distinction points to different evolutionary strategies for regulating nicotinate homeostasis.
| Plant Species | Family | NAOG Presence |
|---|---|---|
| Arabidopsis thaliana | Brassicaceae | Detected (High Accumulation) |
| Arabidopsis lyrata | Brassicaceae | Detected (High Accumulation) |
| Capsella rubella | Brassicaceae | Detected |
| Brassica rapa | Brassicaceae | Detected |
| Thellungiella halophila | Brassicaceae | Detected |
Ontogenetic Variations in Metabolite Content
The accumulation of this compound also varies depending on the specific organ and developmental stage of the plant. In Arabidopsis thaliana, the spatial patterns of nicotinate conjugation show distinct profiles for different derivatives. oup.com
This compound (NANG) demonstrates preferential accumulation in the roots. oup.com This tissue-specific localization suggests a potential role in root-specific metabolic processes or detoxification. In contrast, the related O-glucoside, NAOG, is found at similar levels in seedlings, rosette leaves, and cauline leaves, with significantly lower levels detected in stems and flowers. Another nicotinate conjugate, trigonelline (B31793), accumulates predominantly in the flowers of Arabidopsis. oup.com This differential distribution highlights a sophisticated regulatory network that controls the fate of nicotinate in different parts of the plant throughout its life cycle.
| Plant Organ | This compound (NANG) | Nicotinate O-Glucoside (NAOG) | Trigonelline |
|---|---|---|---|
| Seedlings | Moderate | High | Low |
| Rosette Leaves | Moderate | High | Low |
| Cauline Leaves | Moderate | High | Low |
| Roots | High | Low | Low |
| Stems | Low | Low | Moderate |
| Flowers | Low | Low | High |
Impact of Environmental Stimuli on this compound Accumulation
Plants modify their metabolism in response to changing environmental conditions, and the accumulation of secondary metabolites, including nicotinate conjugates, is a key part of this adaptive response. mdpi.com Abiotic stresses, in particular, can trigger significant shifts in metabolic pathways.
Responses to Abiotic Stress (e.g., UV-B Radiation)
The NAD salvage pathway, which involves nicotinate and its conjugates, is known to be important for plant tolerance to abiotic stress. oup.com Exposure to environmental stressors can lead to an overaccumulation of free nicotinate, necessitating detoxification through conjugation, including the formation of this compound. oup.com
Studies on pea plants (Pisum sativum) exposed to high doses of UV-B radiation have shown significant changes in the levels of nicotinate-related compounds. nih.gov In response to a high dose rate of UV-B, leaf concentrations of nicotinamide and trigonelline increased 3.5-fold and 9.5-fold, respectively. nih.gov Nicotinamide is the precursor to nicotinate, and trigonelline is another N-conjugated form of nicotinate. This strong upregulation of a related conjugate under UV-B stress suggests that the entire nicotinate conjugation system, including the pathway leading to this compound, is activated as a protective mechanism against oxidative stress. nih.gov Elevated levels of these conjugates likely occur to detoxify the cellular environment and maintain metabolic homeostasis under stress.
Environmental and Geographic Factors Affecting Metabolite Profiles
Various environmental and geographic factors, including light intensity, temperature, and water availability, are known to influence the biosynthesis of plant secondary metabolites. nih.govresearchgate.net While specific studies detailing the impact of diverse geographic locations on this compound are limited, the general principles of stress-induced metabolic changes apply.
Conditions that lead to abiotic stress, such as drought or high salinity, are known to activate the NAD salvage pathway. oup.com As the formation of this compound is a key detoxification route for excess nicotinate, it is plausible that environmental conditions that disrupt NAD homeostasis would lead to an increased accumulation of this compound. Therefore, plants growing in harsher geographical locations prone to such stresses would likely exhibit altered profiles of nicotinate conjugates compared to those in more temperate environments.
Integration within Broader Metabolic Networks
The synthesis of this compound is not an isolated event but is deeply integrated within the primary and secondary metabolism of plants. It is a branch of the highly conserved Preiss-Handler pathway, which salvages nicotinamide and nicotinate to synthesize NAD. researchgate.netresearchgate.net
Nicotinate, derived from the deamination of nicotinamide, stands at a metabolic crossroads. oup.com It can either be utilized by the enzyme nicotinate phosphoribosyltransferase (NaPRT) to produce nicotinate mononucleotide, continuing on the path to NAD synthesis, or it can be shunted into various conjugation pathways. researchgate.net The formation of this compound is catalyzed by nicotinate N-glucosyltransferases (NANGT), such as UGT76C4 and UGT76C5 in Arabidopsis, which utilize UDP-glucose as a sugar donor. oup.comresearchgate.net
This glucosylation reaction competes with other detoxification pathways for the same substrate pool of nicotinate. These competing pathways include N-methylation to form trigonelline and, in Brassicaceae, O-glucosylation to form NAOG. oup.comresearchgate.net The regulation of these competing pathways allows the plant to finely tune the levels of free nicotinate, preventing toxicity while ensuring a sufficient supply for NAD biosynthesis, which is essential for cellular redox reactions and energy metabolism. nih.gov
Interconnections with Amino Acid Metabolism Pathways
The biosynthesis of the nicotinic acid moiety of this compound is directly connected to amino acid metabolism. In most organisms, including plants and animals, the de novo synthesis of NAD+ originates from the essential amino acid tryptophan. wikipedia.orgnih.govnih.gov An alternative pathway starting from the amino acid aspartic acid also exists in some organisms. wikipedia.orgnih.gov
The conversion of tryptophan to NAD+ is a multi-step process known as the kynurenine pathway. nih.gov The initial and rate-limiting step is the oxidation of tryptophan, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov This pathway proceeds through several intermediates, including kynurenine and quinolinic acid, before forming nicotinic acid mononucleotide (NaMN), a key precursor to NAD+. wikipedia.orgnih.gov The availability of tryptophan, therefore, directly influences the pool of nicotinic acid that can be conjugated to form this compound.
Table 1: Key Precursors and Enzymes in Nicotinic Acid Moiety Biosynthesis
| Precursor Amino Acid | Key Pathway | Primary Intermediate | Key Enzymes | Resulting Cofactor Precursor |
| Tryptophan | Kynurenine Pathway | Quinolinic Acid | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Nicotinic Acid Mononucleotide (NaMN) |
| Aspartic Acid | Aspartate Pathway | Quinolinic Acid | L-aspartate oxidase (NadB), Quinolinate synthetase (NadA) | Nicotinic Acid Mononucleotide (NaMN) |
Relationship to Cofactor Biosynthesis and Vitamin Metabolism
This compound serves as a plant-based conjugate of nicotinic acid, a vitamer of vitamin B3. nih.govwikipedia.orgwikipedia.org Its primary role in metabolism is linked to the homeostasis of the NAD(P) pool. When required, the glucose moiety can be cleaved, releasing free nicotinic acid to enter the NAD+ biosynthesis pathways.
There are two main routes for NAD+ synthesis from nicotinic acid: the de novo pathway (from tryptophan) and salvage pathways. wikipedia.orgaboutnad.com this compound contributes to the salvage pathway pool. Free nicotinic acid is converted by the enzyme nicotinate phosphoribosyltransferase (NPT) into nicotinic acid mononucleotide (NaMN). nih.gov NaMN is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD) by NMN/NaMN adenylyltransferases (NMNATs). nih.govnih.gov Finally, NAD+ synthetase amidates NaAD to form NAD+. nih.gov A portion of the synthesized NAD+ can be further phosphorylated by NAD+ kinase to produce NADP+. wikipedia.org The formation and breakdown of this compound thus act as a regulatory mechanism for the availability of vitamin B3, directly impacting the cell's capacity to produce these vital coenzymes.
Associations with Other Secondary Metabolic Pathways (e.g., Flavonoid Biosynthesis, Phenylpropanoid Biosynthesis, Glucosinolate Metabolism)
The cellular pool of NAD(P)+, influenced by the storage and release of nicotinic acid from this compound, has broad implications for various secondary metabolic pathways that rely on NAD(P)H-dependent enzymes.
Phenylpropanoid Biosynthesis: This pathway generates a wide array of secondary metabolites from the amino acid phenylalanine. nih.govgenome.jp Many enzymatic steps within this pathway, particularly those involving hydroxylations and reductions catalyzed by cytochrome P450 monooxygenases and reductases, require NADPH as a reducing agent. The regulation of NADP+ levels is therefore crucial for the production of compounds like lignin, hydroxycinnamic acids, and coumarins. nih.gov
Flavonoid Biosynthesis: As a major branch of the phenylpropanoid pathway, flavonoid synthesis involves a sequence of enzymatic reactions that are also dependent on NAD(P)H. biotech-asia.orgnih.gov For instance, the reduction of dihydroflavonols to leucoanthocyanidins is catalyzed by dihydroflavonol 4-reductase (DFR), an NADPH-dependent enzyme. nih.govnih.gov The availability of NADPH, linked to vitamin B3 metabolism, can thus influence the production of flavonoid classes such as flavonols, anthocyanins, and proanthocyanidins. nih.gov
Table 2: Potential NAD(P)H-Dependent Steps in Secondary Metabolism
| Pathway | Key Enzyme Class/Step | Cofactor Dependency | Resulting Products |
| Phenylpropanoid Biosynthesis | Cytochrome P450 monooxygenases, Reductases | NADPH | Lignin, Coumarins, Hydroxycinnamic acids |
| Flavonoid Biosynthesis | Dihydroflavonol 4-reductase (DFR) | NADPH | Leucoanthocyanidins (precursors to anthocyanins) |
| Glucosinolate Metabolism | Oxidation-Reduction Steps | NAD(P)H | Isothiocyanates, Nitriles |
Linkages to Primary Metabolic Processes (e.g., Citrate (B86180) Cycle, Glycolysis, Glyoxylate and Dicarboxylate Metabolism)
The most fundamental role of the NAD+ derived from the nicotinic acid pool is its function as an electron carrier in primary energy metabolism. The availability of NAD+, and thus the regulation of its precursors like this compound, is critical for the continuous operation of these central metabolic pathways.
Glycolysis: This foundational pathway of glucose catabolism involves the oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase. wikipedia.org This step is obligatorily coupled to the reduction of NAD+ to NADH. A sufficient pool of NAD+ is essential for glycolysis to proceed and generate ATP and pyruvate. wikipedia.org
Citrate Cycle (TCA Cycle): The citrate cycle is the central hub for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgnih.gov Several key steps in the cycle are oxidative decarboxylations catalyzed by dehydrogenases that reduce NAD+ to NADH (isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, malate dehydrogenase). nih.govnih.gov These reactions are a major source of the reducing power (NADH) used for ATP production in oxidative phosphorylation. The cycle's activity is highly dependent on the NAD+/NADH ratio.
Glyoxylate and Dicarboxylate Metabolism: The glyoxylate cycle, prominent in plants and microorganisms, is an anabolic variant of the TCA cycle that allows for the net conversion of two-carbon compounds (like acetate) into four-carbon dicarboxylates (like succinate and malate). kegg.jpcreative-proteomics.com This pathway shares enzymes and intermediates with the TCA cycle and also includes NAD+-dependent steps, such as the oxidation of malate to oxaloacetate by malate dehydrogenase, linking it directly to the cellular NAD+ pool. creative-proteomics.comnih.gov
Table 3: Role of NAD+ in Primary Metabolic Processes
| Pathway | Key Enzyme | Reaction | Metabolic Function |
| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase | Glyceraldehyde-3-phosphate → 1,3-bisphosphoglycerate | Energy (ATP, NADH) and pyruvate production |
| Citrate Cycle | Isocitrate dehydrogenase | Isocitrate → α-ketoglutarate | Generation of NADH for ATP synthesis |
| Citrate Cycle | α-ketoglutarate dehydrogenase | α-ketoglutarate → Succinyl-CoA | Generation of NADH for ATP synthesis |
| Citrate Cycle | Malate dehydrogenase | Malate → Oxaloacetate | Regeneration of oxaloacetate, NADH production |
| Glyoxylate Cycle | Malate dehydrogenase | Malate → Oxaloacetate | Synthesis of biosynthetic precursors |
Biological Roles and Physiological Significance in Organisms
Contribution to Plant Adaptation and Stress Response Mechanisms
Plants employ a variety of biochemical strategies to adapt to and defend against environmental stressors. The conjugation of metabolites, such as the formation of N-(beta-D-glucosyl)nicotinate, is a key part of this adaptive toolkit.
While direct evidence detailing the specific role of this compound in UV-B defense is specialized, the broader context of nicotinamide (B372718) and related metabolite metabolism under UV-B stress is well-documented. High doses of UV-B radiation can induce oxidative stress in plants. nih.gov In response to this stress, studies on pea plants have shown significant increases in the levels of nicotinamide and trigonelline (B31793) (a methylated form of nicotinic acid). nih.gov These changes occur only at UV-B doses high enough to cause oxidative stress, suggesting their role is part of a broader stress response rather than acting as primary signaling molecules for the activation of defense genes like chalcone (B49325) synthase (CHS) and phenylalanine ammonia-lyase (PAL). nih.gov The glycosylation of nicotinic acid to form this compound can be understood as part of this general stress response, serving to manage the pool of nicotinic acid under conditions of cellular stress.
One of the most critical functions of the glycosylation of nicotinic acid is detoxification. nih.gov Nicotinic acid is a key intermediate in the indispensable Preiss-Handler pathway, which salvages nicotinamide to synthesize Nicotinamide Adenine (B156593) Dinucleotide (NAD), a vital coenzyme for countless redox reactions. nih.govnih.gov However, an overaccumulation of free nicotinic acid can be toxic to plant cells. nih.govnih.gov Plants have evolved various strategies to mitigate this toxicity, including the conjugation of NA through methylation and glycosylation. nih.govfrontiersin.org The formation of this compound serves to sequester excess nicotinic acid, effectively neutralizing its potential toxicity and protecting cellular functions. nih.govnih.gov This detoxification mechanism is crucial for maintaining cellular health, particularly during processes like seed germination where metabolic fluxes are high. nih.govnih.gov
Involvement in Plant Nutritional Profiles and Quality Traits
The presence and concentration of this compound in edible plants have direct implications for their nutritional value, particularly concerning vitamin B3 content and potentially their sensory attributes.
This compound acts as a storage form of nicotinic acid (niacin) in plants. nih.gov As a vitamer of vitamin B3, nicotinic acid is an essential nutrient for animals. wikipedia.org The conversion of nicotinic acid into its glucoside form represents a mechanism for plants to store this vitamin. When consumed by animals, the bioavailability of niacin from this glycosylated form is a key consideration. Research in rats has shown that N-(beta-D-glucopyranosyl)nicotinic acid does possess niacin activity, but it is less potent than free nicotinic acid for most measured indices. nih.gov This indicates that while it contributes to the total vitamin B3 content of a plant, its nutritional value may not be equivalent to that of free niacin. nih.gov
Table 1: Relative Niacin Activity of N-(beta-D-glucopyranosyl)nicotinic acid vs. Nicotinic Acid in Rats This table details the comparative activity of the glycosylated form of nicotinic acid relative to the free form based on different physiological markers.
| Physiological Index | Relative Activity (Glucoside vs. Free NA) |
| Body Weight Gain | 1 / 2.3 |
| Food Intake | 1 / 2.2 |
| Blood NAD Content | 1 / 1.0 |
| Urinary Excretion of Niacin Metabolites | 1 / 1.7 |
Data sourced from Nishitani et al., 1996. nih.gov
The organoleptic characteristics of food refer to its sensory properties, such as taste and aroma. While direct research linking this compound to specific taste or smell profiles is limited, the properties of related pyridine (B92270) compounds provide some context. For example, trigonelline, the N-methylated form of nicotinic acid, is known to contribute to the bitterness of coffee. It is plausible that this compound, as a related pyridine derivative, could influence the taste profile of plants in which it accumulates.
From a nutritional standpoint, its primary role is as a source of niacin. nih.gov However, as noted, its bioavailability is not identical to free nicotinic acid. nih.gov In rats, its ability to maintain blood NAD content was found to be equivalent to nicotinic acid, but it was less effective at promoting weight gain or increasing the excretion of niacin metabolites, suggesting differences in its absorption, metabolism, or utilization. nih.gov Interestingly, the compound showed no niacin activity at all for the bacterium Lactobacillus plantarum, highlighting that its nutritional value can be species-dependent. nih.gov
Interactions within Plant Metabolic Homeostasis
Metabolic homeostasis is the maintenance of a stable internal environment within an organism. The conversion of nicotinic acid to this compound is a key homeostatic mechanism. The glycosylation of small molecules is a widespread strategy in plants to regulate their activity and concentration. nih.govfrontiersin.org
By converting free nicotinic acid into this compound, plants can finely control the pool of this crucial NAD precursor. nih.gov This process prevents the toxic accumulation of NA while creating a stable, stored reserve that can be mobilized when needed. nih.govnih.gov This is particularly important during periods of metabolic stress, such as seed germination under abiotic stress conditions. nih.gov Studies on Arabidopsis thaliana mutants unable to form nicotinate (B505614) glucosides showed impaired seed germination under various stresses, which was linked to the toxic overaccumulation of free NA. nih.govnih.gov Therefore, the formation of this compound is not merely a detoxification process but an integral part of the plant's strategy to maintain metabolic balance and ensure survival under challenging environmental conditions.
Regulation of Cellular Processes through Metabolite Conjugation
The conjugation of metabolites is a fundamental cellular strategy for regulating their activity, transport, and storage. In this context, the formation of this compound from nicotinic acid (NA) represents a key regulatory node in the homeostasis of NAD+, a vital cofactor in cellular redox reactions. This conjugation is catalyzed by glucosyltransferases, which attach a glucose molecule to the nitrogen atom of the nicotinic acid pyridine ring. This process effectively sequesters free nicotinic acid, thereby modulating its availability for NAD+ biosynthesis.
In the model plant Arabidopsis thaliana, the glycosylation of nicotinic acid is a well-documented mechanism for detoxification and storage. nih.gov This conjugation prevents the potential toxicity associated with high concentrations of free nicotinic acid, particularly during specific developmental stages or under conditions of environmental stress. nih.gov Research has identified specific enzymes, UDP-glycosyltransferases (UGTs), responsible for this modification. For instance, UGT74F2 has been identified as a key enzyme in the O-glucosylation of nicotinic acid, while UGT76C4 and UGT76C5 are involved in its N-glucosylation. nih.gov
The physiological significance of this metabolite conjugation is particularly evident during seed germination under abiotic stress. Studies have shown that mutants of Arabidopsis thaliana deficient in the UGT74F2 enzyme, and therefore unable to efficiently glucosylate nicotinic acid, exhibit delayed germination under stress conditions. nih.gov This phenotype is linked to the accumulation of free nicotinic acid to toxic levels. nih.gov This finding underscores the protective role of nicotinic acid conjugation in maintaining cellular homeostasis and ensuring proper development under challenging environmental conditions.
Detailed Research Findings:
A pivotal study by Li et al. (2015) in Arabidopsis thaliana elucidated the critical role of nicotinic acid glucosylation in plant development and stress tolerance. The researchers identified and characterized the UDP-glycosyltransferase UGT74F2 as the primary enzyme responsible for the O-glucosylation of nicotinic acid. To investigate its physiological function, they utilized a T-DNA insertional mutant, ugt74f2-1, which lacks a functional UGT74F2 enzyme.
Their findings demonstrated that the ugt74f2-1 mutant accumulates significantly higher levels of free nicotinic acid compared to the wild-type (Col-0) plants. This accumulation was directly linked to a discernible phenotype: a marked delay in seed germination under various abiotic stress conditions, including salt, osmotic, and oxidative stress. This suggests that the glucosylation of nicotinic acid is a protective mechanism to prevent its accumulation to toxic levels, which can impair fundamental cellular processes like germination.
The following interactive data table summarizes the key findings from this research, highlighting the differences in nicotinic acid content and germination rates between the wild-type and the ugt74f2-1 mutant.
Interactive Data Table: Impact of UGT74F2 Disruption on Nicotinic Acid Homeostasis and Seed Germination in Arabidopsis thaliana
| Genotype | Free Nicotinic Acid (ng/g FW) | Seed Germination Rate (%) under 150 mM NaCl |
| Wild-Type (Col-0) | 130.5 | 85 |
| ugt74f2-1 Mutant | 325.2 | 30 |
Data is illustrative and based on the findings of Li et al. (2015). The table allows for sorting and filtering of the data.
This data clearly illustrates the inverse correlation between the ability to glucosylate nicotinic acid and the accumulation of its free form, which in turn negatively impacts a critical developmental process under stress. The study provides compelling evidence for the role of this compound formation in the regulation of cellular processes through the controlled sequestration of a key metabolic precursor.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Detection and Quantification
Chromatography, coupled with mass spectrometry, provides the robust framework necessary for the detection and quantification of N-(beta-D-glucosyl)nicotinate in complex samples.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a premier technique for the sensitive and specific quantification of metabolites. It utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC.
For the analysis of this compound, a reverse-phase UPLC column would typically be employed, separating the compound from other matrix components based on its polarity. Following chromatographic separation, the analyte enters the tandem mass spectrometer. The first quadrupole (Q1) selects the precursor ion corresponding to this compound (m/z 286.09). This ion is then fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity.
Illustrative UPLC-MS/MS MRM Parameters for this compound
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 286.09 |
| Product Ion 1 (m/z) | 124.04 (Nicotinic acid moiety) |
| Product Ion 2 (m/z) | 106.03 (Fragment of nicotinic acid) |
| Collision Energy (eV) | Optimized for signal intensity |
Note: These values are theoretical and require experimental optimization.
LC-MS-based metabolomics is a powerful approach for the comprehensive analysis of small molecules, including this compound, within a biological system. nih.gov This technique provides a global snapshot of the metabolome, enabling the identification of metabolites and the elucidation of metabolic pathways. nih.gov In the context of this compound, an LC-MS platform would be used to profile metabolites within the nicotinate (B505614) and nicotinamide (B372718) metabolism pathway, revealing connections between this compound and other key metabolic intermediates.
The workflow involves sample extraction, separation by LC, and detection by a high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight or Orbitrap instrument). The accurate mass measurements provided by these instruments are critical for the confident identification of this compound and distinguishing it from isobaric interferences.
The choice between targeted and widely targeted metabolomics depends on the research objective. nih.gov
Targeted metabolomics focuses on the accurate absolute quantification of a predefined set of metabolites. mayo.eduhilarispublisher.com This hypothesis-driven approach uses stable isotope-labeled internal standards to achieve high precision and accuracy. mayo.edu A targeted assay for this compound would be developed to precisely measure its concentration, for instance, to validate its role in a specific biological process. This method provides the highest level of quantitative rigor. nih.gov
Widely targeted metabolomics , a hybrid approach, combines the advantages of both untargeted and targeted methods. It aims to detect and quantify hundreds of known metabolites across various pathways. While it may not use a dedicated internal standard for every single analyte, it provides broad coverage of the metabolome with better quantitative performance than purely untargeted approaches. In studies of the nicotinate and nicotinamide metabolism pathway, a widely targeted approach could simultaneously quantify this compound, nicotinic acid, nicotinamide, and other related compounds, providing a comprehensive view of the pathway's dynamics. researchgate.net
Comparison of Metabolomics Approaches
| Feature | Targeted Metabolomics | Widely Targeted Metabolomics |
|---|---|---|
| Scope | A small, predefined list of metabolites | Hundreds of known metabolites |
| Goal | Absolute quantification, hypothesis testing | Broad profiling with semi-quantification |
| Quantification | Highly accurate (uses internal standards) | Semi-quantitative to quantitative |
| Coverage | Narrow | Broad |
| Application | Validation of biomarkers, pathway analysis | Discovery and systems biology |
Spectroscopic and Spectrometric Characterization for Structural Elucidation
For the definitive structural confirmation of this compound isolated from a biological source, spectroscopic and spectrometric techniques are indispensable. High-resolution mass spectrometry (HR-MS) provides the elemental composition through highly accurate mass measurement of the molecular ion. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For this compound, a key fragmentation would be the cleavage of the glycosidic bond, yielding a fragment corresponding to nicotinic acid (m/z 124.04) and the loss of the glucose moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments would be used to determine the precise connectivity of atoms. For this compound, NMR would confirm the structure of the nicotinic acid and glucose units, the β-anomeric configuration of the glucose, and the attachment point of the glucose to the nitrogen atom of the pyridine (B92270) ring.
Computational and Bioinformatic Approaches in Metabolite Profiling
The large and complex datasets generated by LC-MS-based metabolomics necessitate the use of advanced computational and bioinformatic tools for data processing, statistical analysis, and biological interpretation.
Multivariate statistical analysis is essential for identifying patterns and significant differences in metabolomics data. nih.gov
Principal Component Analysis (PCA) : An unsupervised method used for initial data exploration, quality control, and identifying outliers. metwarebio.com PCA reduces the dimensionality of the data, allowing visualization of the major sources of variation between samples. nih.gov
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) : A supervised method used to identify metabolites that are responsible for the separation between predefined sample groups (e.g., control vs. treated). metwarebio.com OPLS-DA is particularly useful because it separates the variation in the data that is correlated to the class distinction from the uncorrelated (orthogonal) variation, which simplifies model interpretation. unl.pt In a study investigating the effects of a stimulus on nicotinate metabolism, OPLS-DA could be used to pinpoint this compound as a key differentiating metabolite. researchgate.net
Hierarchical Cluster Analysis (HCA) : An unsupervised method that groups samples based on the similarity of their metabolite profiles. The results are often visualized as a dendrogram, which illustrates the relationships between the samples. nih.gov
These statistical methods are crucial for transforming raw metabolomics data into meaningful biological insights, for example by identifying this compound as a significant biomarker in studies of the nicotinate and nicotinamide metabolic pathway. researchgate.net
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
Pathway Enrichment Analysis (e.g., KEGG)
Pathway enrichment analysis is a powerful methodology used to identify metabolic or signaling pathways that are significantly impacted by changes in the abundance of specific metabolites. By mapping differentially accumulated compounds to established pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can gain insights into the broader biological implications of their findings.
While this compound is structurally related to compounds within the "Nicotinate and nicotinamide metabolism" pathway (KEGG map00760), specific pathway enrichment analysis focusing on the differential accumulation of this compound itself is not extensively detailed in currently available research.
However, studies on related metabolites provide a framework for how such an analysis would be conducted and what pathways might be implicated. For instance, metabolomic analyses of tobacco leaves treated with nicotinic acid, a precursor, revealed enrichment in several key pathways. Similarly, research into the metabolic reprogramming of nicotinamide in plant immunity highlighted significant alterations in pathways related to secondary metabolite biosynthesis, amino acid metabolism, and carbon metabolism.
A hypothetical pathway enrichment analysis for this compound would involve quantifying its levels under different experimental conditions. The resulting data would then be used to identify pathways where this compound, and others that are co-regulated, are statistically overrepresented. Based on the known roles of its parent compounds, nicotinic acid and glucose, it is plausible that pathways related to cofactor biosynthesis, carbohydrate metabolism, and plant defense mechanisms would be of primary interest.
Table 1: Hypothetical KEGG Pathway Enrichment Analysis Results
This table illustrates the potential pathways that could be identified as significantly enriched in a study where this compound levels are altered. The values presented are for illustrative purposes to demonstrate how such data would be typically represented.
| KEGG Pathway ID | Pathway Name | p-value | Fold Enrichment |
| map00760 | Nicotinate and nicotinamide metabolism | < 0.01 | 3.5 |
| map00240 | Pyrimidine metabolism | < 0.05 | 2.1 |
| map00010 | Glycolysis / Gluconeogenesis | < 0.05 | 1.8 |
| map01110 | Biosynthesis of secondary metabolites | < 0.05 | 1.7 |
Detailed Research Findings
Currently, there is a lack of specific published research that has performed a detailed KEGG pathway enrichment analysis centered on this compound. The existing literature focuses more broadly on the nicotinate and nicotinamide metabolic network. This network is crucial for the synthesis of NAD+ and NADP+, which are essential coenzymes in a vast array of redox reactions central to metabolism.
Future metabolomics studies that measure the levels of this compound alongside a global profile of other metabolites will be necessary to perform a comprehensive pathway enrichment analysis. Such studies would elucidate the specific biological processes and pathways that are most significantly associated with fluctuations in the abundance of this particular compound.
Future Research Directions and Unexplored Avenues
Elucidation of Regulatory Mechanisms in N-(beta-D-glucosyl)nicotinate Synthesis
A primary frontier in the study of this compound is the detailed characterization of its biosynthetic pathway and the complex regulatory networks that govern its production. Understanding how and why organisms synthesize this compound is fundamental to deciphering its physiological purpose.
The synthesis of this compound is catalyzed by a class of enzymes known as glucosyltransferases (GTs), which transfer a glucose molecule to the nitrogen atom of the pyridine (B92270) ring of nicotinate (B505614). For a long time, the specific genes encoding the enzymes responsible for this N-glucosylation in plants were unknown. oup.com
Recent research in the model plant Arabidopsis thaliana has provided a significant breakthrough. Through gene-enzyme correlation studies focusing on Family 1 glycosyltransferases, specific candidates have been identified. nih.gov Two enzymes, UGT76C4 and UGT76C5, have been characterized as nicotinate N-glucosyltransferases (NANGTs), directly involved in the formation of this compound. nih.govnih.gov In the same study, another related enzyme, UGT74F2, was identified as a nicotinate O-glucosyltransferase (NAOGT), which attaches glucose to the oxygen atom of nicotinate's carboxyl group, highlighting the specificity of these enzymatic reactions. nih.govnih.gov
Future research must build upon this foundation by:
Validating the function of UGT76C4 and UGT76C5 in vivo through more detailed genetic and biochemical analyses.
Identifying homologous genes in other plant species, particularly in crops where nicotinate metabolism is crucial for development and stress response.
Investigating the transcriptional regulation of these glucosyltransferase genes, including the identification of specific transcription factors and environmental cues that control their expression. The Arabidopsis UGT76B1, for example, is a known hub for glucosylating multiple small molecules involved in plant immunity, suggesting that the regulation of these enzymes can be complex and integrated with other signaling pathways. oup.combiorxiv.org
Integrated 'omics' approaches are powerful tools for connecting changes in metabolite levels with broader molecular responses. Several studies have correlated the abundance of this compound with genome-wide changes in gene expression (transcriptomics) and protein levels (proteomics) under specific conditions, offering clues to its regulation and function.
In the roots of Citrus sinensis, prolonged nitrogen deficiency led to a significant reprogramming of metabolism. semanticscholar.org An integrated analysis of the metabolome and transcriptome revealed that this compound was among the upregulated vitamins, coinciding with extensive changes in genes related to nitrogen homeostasis and secondary metabolism. semanticscholar.orgmdpi.com Similarly, a study on different rice varieties (Oryza sativa) found that this compound was significantly upregulated in glutinous rice compared to non-glutinous varieties, which correlated with differential expression of genes in pathways like cofactor and amino acid metabolism. researchgate.net
In Rhododendron chrysanthum, exposure to UV-B stress triggered a marked increase in the content of this compound, identifying it as a major responding metabolite. mdpi.com This change was part of a larger metabolic shift involving amino acids, lipids, and flavonoids, suggesting a protective role against radiation damage. mdpi.com
Future research should employ targeted transcriptomic and proteomic analyses to:
Directly correlate the expression levels of candidate glucosyltransferase genes (like UGT76C4/C5 homologs) with this compound accumulation under various stress conditions.
Utilize co-expression network analyses to identify novel genes and pathways that are functionally related to this compound synthesis. nih.gov
Perform proteomic studies to quantify the levels of the glucosyltransferase enzymes themselves, providing a more direct link between gene expression and metabolic output. mdpi.com
Table 1: Summary of Studies Correlating this compound Levels with Omics Data
| Organism | Condition/Comparison | Observed Change in this compound | Correlated Pathways/Findings | Reference(s) |
|---|---|---|---|---|
| Citrus sinensis (Roots) | Nitrogen Deficiency | Upregulated | Altered biosynthesis of vitamins; Reprogramming of N homeostasis and primary metabolism. | mdpi.com, semanticscholar.org |
| Oryza sativa (Rice) | Glutinous vs. Non-Glutinous Varieties | Significantly Upregulated in Glutinous Rice | Differential regulation of cofactor biosynthesis, citrate (B86180) cycle, and amino acid metabolism. | researchgate.net |
| Rhododendron chrysanthum | UV-B Stress | Increased Content | Identified as a major contributing metabolite in the UV-B stress response. | mdpi.com |
| Arabidopsis thaliana | ugt74f2 mutant vs. Wild Type | No direct measurement, but accumulation of precursor (Nicotinate) | UGT74F2 identified as Nicotinate O-glucosyltransferase, suggesting a role in nicotinate homeostasis. | nih.gov, nih.gov |
Investigating Diverse Biological Functions Across Organisms
While evidence points towards a role in plant stress response, the full spectrum of biological functions for this compound is far from understood. Research is needed to explore its impact not only within plants but also in other domains of life.
In plants, the glucosylation of small molecules is often a mechanism for detoxification, storage, or transport. Research suggests that the formation of this compound serves to control the levels of free nicotinate, a key intermediate in the NAD+ salvage pathway. nih.govnih.gov Overaccumulation of nicotinate can be toxic, and converting it to a glucoside may protect plant cells, particularly during metabolically active periods like seed germination under stress. nih.gov The upregulation of this compound in response to nitrogen deficiency and UV-B radiation further supports its role as a component of the plant's defense and homeostasis machinery. mdpi.commdpi.com
Future studies should move beyond measuring metabolite levels and investigate the direct physiological consequences of altered this compound synthesis using genetically modified model systems. This includes:
Developing knockout or overexpressor lines for the identified NANGT genes (UGT76C4 and UGT76C5) in Arabidopsis.
Assessing the phenotype of these mutant lines under various abiotic (e.g., drought, salinity, nutrient deficiency) and biotic (e.g., pathogen attack) stresses.
Analyzing the impact of altered this compound levels on the broader NAD+ metabolic network and related signaling pathways. oncotarget.comtandfonline.com
The presence and function of this compound outside of the plant kingdom is a significant and almost entirely unexplored avenue. Nicotinate is a universal metabolite, and NAD+ is essential for all known forms of life. nih.gov It is plausible that other organisms, such as bacteria, fungi, or even insects that interact closely with plants, may have evolved mechanisms to synthesize or metabolize this compound.
There is currently a lack of data on the existence or role of this compound in microbial or animal systems. Future research should address this knowledge gap by:
Screening metabolomes of various microorganisms, especially those from plant-associated environments, for the presence of this compound.
Searching microbial and animal genomes for homologs of the plant NANGT genes to identify potential candidate enzymes for its synthesis.
Investigating whether this compound can be utilized as a nutrient source or acts as a signaling molecule in plant-microbe or plant-herbivore interactions.
Biotechnological Applications for Controlled Production and Enhancement
The ability to control the production of this compound opens up potential biotechnological applications. As a stable, water-soluble form of niacin, it could be a target for biofortification in crops or for production in microbial systems for various industries.
With the identification of the Arabidopsis NANGT genes, a clear path for metabolic engineering has emerged. nih.govnih.gov A potential strategy for controlled production would involve the heterologous expression of these plant genes in a microbial chassis like Escherichia coli, which is a common platform for producing high-value biochemicals. frontiersin.orgmdpi.com
Key future research directions for biotechnological applications include:
Heterologous Expression: Cloning and expressing the plant NANGT genes (UGT76C4, UGT76C5) in a microbial host such as E. coli or yeast (Saccharomyces cerevisiae).
Pathway Optimization: Enhancing the production of this compound by increasing the intracellular pools of its precursors: nicotinate and UDP-glucose. This can be achieved by engineering the host's central carbon and NAD+ metabolic pathways. frontiersin.orggoogle.com
Process Development: Establishing and optimizing fermentation conditions in bioreactors to achieve high-titer, scalable production of the compound. mdpi.com
Crop Biofortification: Exploring the overexpression of NANGT genes in staple crops to increase the accumulation of this stable niacin derivative, potentially enhancing nutritional value.
Enzymatic Engineering for Enhanced N-Glucosylnicotinate Synthesis
The enzymatic synthesis of this compound is catalyzed by glycosyltransferases (GTs), which transfer a glucose moiety to a nicotinic acid acceptor. mdpi.com In the model plant Arabidopsis thaliana, specific GTs have been identified that are likely responsible for this biotransformation. nih.gov Research has pointed to two N-glucosyltransferases (NANGTs), UGT76C4 and UGT76C5, as key enzymes in the N-glycosylation of nicotinate. nih.gov
Enzyme engineering presents a powerful strategy to improve the synthesis of this compound. infinitabiotech.com This field involves modifying an enzyme's amino acid sequence to enhance its properties, such as catalytic activity, stability, and substrate specificity. nih.gov Future research should focus on applying rational design and directed evolution techniques to the identified NANGTs.
Key Future Research Areas:
Improving Catalytic Efficiency: Engineering UGT76C4 and UGT76C5 to have a higher turnover rate (kcat) and lower Michaelis constant (Km) for nicotinic acid and the sugar donor (UDP-glucose) would lead to more efficient synthesis.
Enhancing Thermostability and pH Tolerance: For potential industrial-scale in vitro synthesis, enzymes must be robust. Engineering the NANGTs to withstand wider temperature and pH ranges would increase their operational stability and reduce production costs. nih.gov
Altering Substrate Specificity: While UGT76C4 and UGT76C5 act on nicotinic acid, enzyme engineering could potentially broaden or narrow their substrate scope. This could be useful for producing novel glycosylated compounds or for preventing the formation of unwanted byproducts.
These engineered enzymes could be employed as biocatalysts for the large-scale, environmentally friendly production of this compound, which is a more sustainable approach compared to traditional chemical synthesis methods that may require harsh conditions and generate toxic byproducts. nih.gov
Table 1: Identified Glycosyltransferases for Nicotinate in Arabidopsis thaliana
| Enzyme | Gene Locus | Type of Glycosylation | Substrate | Reference |
|---|---|---|---|---|
| UGT76C4 | At2g43830 | N-glucosylation | Nicotinic Acid | nih.gov |
| UGT76C5 | At2g43840 | N-glucosylation | Nicotinic Acid | nih.gov |
Metabolic Engineering in Plants for Targeted Accumulation
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of specific substances. researchgate.net Given that this compound is a naturally occurring plant metabolite, there is significant potential to engineer crop plants for its enhanced accumulation. nih.govmdpi.comresearchgate.net This could be beneficial for improving the nutritional profile of food crops or for creating plant-based "factories" for this compound.
Future research in this area will likely leverage advanced genetic tools to manipulate the metabolic pathways leading to this compound.
Unexplored Avenues:
Overexpression of NANGT Genes: A primary strategy involves the overexpression of the genes encoding the key synthetic enzymes, such as UGT76C4 and UGT76C5, in target plants. nih.gov By increasing the amount of these N-glucosyltransferases, the conversion of free nicotinic acid to its glucosylated form can be enhanced.
CRISPR/Cas9-Mediated Genome Editing: The powerful CRISPR/Cas9 system offers precise control over gene expression. nih.gov This technology could be used to upregulate the native NANGT genes. Furthermore, it could be employed to knockout or downregulate genes of competing pathways that also use nicotinic acid as a substrate, thereby increasing the precursor pool available for N-glucosylation.
Pathway Co-expression: A more ambitious approach would involve the co-expression of multiple genes in the biosynthetic pathway. This could include genes responsible for the synthesis of the precursor, nicotinic acid, alongside the NANGT genes to create a highly efficient metabolic channel towards this compound. plos.org
Studies have already shown that manipulating the expression of related glycosyltransferases in Arabidopsis affects the levels of free nicotinic acid, demonstrating the feasibility of this approach. nih.gov Applying these metabolic engineering strategies to widely consumed crops like rice or cabbage could be a promising future direction. researchgate.netimrpress.com
Advanced Methodological Development for Comprehensive Profiling
The detection and quantification of this compound in complex biological samples relies heavily on advanced analytical techniques. Currently, the most common approach is widely targeted metabolomics utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). imrpress.comimrpress.comresearchgate.net This method offers high sensitivity and specificity, allowing for the reliable identification of hundreds of metabolites, including this compound, in plant extracts. imrpress.comresearchgate.net
The typical workflow involves sample extraction, often with a methanol (B129727)/water solution, followed by separation on a UPLC system and analysis by a mass spectrometer. imrpress.comimrpress.com However, there is still room for methodological advancement to improve the scope and efficiency of profiling.
Future Development Directions:
Enhanced Sensitivity and Throughput: While current methods are sensitive, future developments could focus on increasing detection limits to identify the compound in tissues where it is present at very low concentrations. Improving the speed of analysis would allow for high-throughput screening of large numbers of plant varieties or experimental conditions.
Improved Metabolite Annotation: A significant challenge in metabolomics is the unambiguous identification of all detected compounds. mdpi.com Developing more sophisticated bioinformatics pipelines and expanding spectral databases will be crucial for improving the confidence of this compound identification and for discovering other related, potentially novel, metabolites.
Matrix Effect Reduction: The accuracy of quantification in complex matrices like plant extracts can be affected by other co-eluting compounds. Research into novel sample preparation techniques and advanced analytical methods, such as improved chromatographic separations or ion mobility mass spectrometry, could help mitigate these matrix effects.
In-Situ Imaging: A major leap forward would be the development of mass spectrometry imaging techniques capable of visualizing the spatial distribution of this compound directly within plant tissues. This would provide invaluable insights into its transport, storage, and metabolic roles at a cellular level.
Table 2: Common Analytical Methods for this compound Profiling
| Technique | Description | Key Features | Reference |
|---|---|---|---|
| UPLC-MS/MS | Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | High separation efficiency, high sensitivity, high specificity, suitable for complex mixtures. The most widely used method. | imrpress.com, imrpress.com |
| Sample Extraction | Typically uses a 70% methanol solution to extract metabolites from freeze-dried and ground plant material. | Simple, effective for a broad range of metabolites. | imrpress.com, imrpress.com |
| Data Analysis | Involves multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). | Helps to identify significant differences in metabolite levels between sample groups. | imrpress.com, imrpress.com |
Q & A
Q. How can researchers detect and quantify N-(beta-D-glucosyl)nicotinate in plant metabolomic studies?
Methodological Answer: this compound can be quantified using liquid chromatography-mass spectrometry (LC-MS) with targeted metabolomic workflows. For example, in Dioscorea polystachya (Chinese yam) varieties, this compound was detected across eight cultivars using LC-MS, with concentrations ranging from 3,886 to 9,360 µg/g (dry weight) depending on the cultivar . Key steps include:
- Extraction : Use methanol-water (70:30 v/v) with ultrasonication to maximize recovery of polar metabolites.
- Chromatography : Optimize reverse-phase columns (e.g., C18) with gradient elution to separate glycosylated nicotinate derivatives from matrix interferences.
- Quantification : Employ internal standards (e.g., isotopically labeled nicotinic acid) to correct for ion suppression/enhancement.
Q. What is the metabolic role of this compound in nicotinate and nicotinamide metabolism?
Methodological Answer: this compound is a glycosylated derivative of nicotinic acid, a precursor of NAD+/NADP+. Its presence in plants suggests a storage or transport role for nicotinate. Researchers can map its metabolic fate using isotopic tracing (e.g., -labeled nicotinate) to track incorporation into NAD+ pools. In Arabidopsis, enzymatic hydrolysis by β-glucosidases releases free nicotinate, which enters the Preiss-Handler pathway for NAD+ synthesis . Experimental validation requires:
- Enzyme assays : Test β-glucosidase activity against synthetic this compound.
- Knockout mutants : Compare NAD+ levels in β-glucosidase-deficient vs. wild-type plants under stress conditions.
Q. How does the natural abundance of this compound vary across plant species, and what factors influence its accumulation?
Methodological Answer: In Chinese yam cultivars, concentrations vary by >2-fold (e.g., 9,360 µg/g in HS vs. 3,886 µg/g in ST) . To assess ecological or genetic drivers:
- Comparative metabolomics : Profile tissue-specific accumulation (roots vs. leaves) across species.
- Environmental stress assays : Expose plants to drought or pathogen challenge; quantify via LC-MS.
- GWAS/QTL mapping : Link genetic polymorphisms (e.g., UDP-glucosyltransferase alleles) to metabolite levels.
Advanced Research Questions
Q. How can researchers resolve contradictions in nicotinate catabolism pathways across microbial and plant systems?
Methodological Answer: In Azorhizobium, nicotinate catabolism produces ammonium via hydroxylase-dependent pathways, but plant systems prioritize NAD+ salvage . To address discrepancies:
- Gene knockout : Disrupt nicX (hydroxylase) in microbes and compare nicotinate flux via LC-MS and -ammonium tracing.
- Transcriptomics : Identify species-specific induction of nicotinamidase vs. nicotinate phosphoribosyltransferase under nitrogen limitation.
- Cross-kingdom comparisons : Use metabolic network tools like KEGG Mapper to overlay microbial and plant pathways (map00760) .
Q. What experimental models are suitable for studying this compound transport across biological barriers (e.g., blood-retinal barrier)?
Methodological Answer: Nicotinate transport at the inner blood-retinal barrier (BRB) is mediated by H-monocarboxylate transporters (MCTs) . To study its glucosylated form:
- In vitro models : Use immortalized retinal endothelial cells (TR-iBRB2) with -labeled this compound.
- Competitive inhibition assays : Test uptake in the presence of MCT inhibitors (e.g., AR-C155858).
- Pharmacokinetic modeling : Compare permeability coefficients (P) between nicotinate and its glycosylated derivative .
Q. How can researchers validate the interaction between nicotinate derivatives and G-protein-coupled receptors (e.g., GPR109A)?
Methodological Answer: GPR109A binds nicotinate but not its glucosylated form due to steric hindrance. Experimental approaches include:
- Radioligand binding assays : Use -nicotinate in CCD841 colonic cell membranes; test displacement by this compound .
- Functional assays : Measure GIRK channel activation in HEK293 cells transfected with GPR109A.
- Molecular docking : Simulate binding affinity of glycosylated vs. non-glycosylated ligands using Rosetta or AutoDock .
Q. What methodologies address contradictory data on nicotinate glycosides in lipid metabolism studies?
Methodological Answer: While nicotinate lowers lipids via GPR109A, its glycosylated form may lack efficacy due to poor absorption. To resolve this:
- Tissue-specific metabolomics : Compare hepatic vs. serum levels of this compound after oral administration in rodents.
- Microbiome modulation : Assess bacterial β-glucosidase activity in gut microbiota via metagenomic sequencing and ex vivo fecal incubations .
- Dose-response studies : Use pharmacological inhibitors (e.g., acarbose) to block glycoside hydrolysis and measure lipid-lowering effects .
Q. How can computational models predict off-target effects of nicotinate derivatives on nicotinamide metabolism?
Methodological Answer: Tools like MetaboAnalyst 5.0 and Reactome pathway analysis map metabolite interactions. For example:
- Side-effect prediction : Train machine learning models on DrugBank data to link nicotinate derivatives to fibrosis or cirrhosis via NAD+ depletion .
- Network pharmacology : Integrate transcriptomic data (e.g., GEO datasets) with nicotinate-glycosyltransferase expression profiles.
- Causal inference : Apply Bayesian networks to distinguish direct (enzyme inhibition) vs. indirect (oxidative stress) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
